![molecular formula C26H28O3 B14616913 4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate CAS No. 59748-27-5](/img/structure/B14616913.png)
4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl carboxylate family This compound is characterized by its unique structure, which includes a butyl group attached to a phenyl ring, a propoxy group attached to another phenyl ring, and a carboxylate group linking the two phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process:
Formation of 4-Butylphenylboronic Acid: This can be achieved through the reaction of 4-butylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Suzuki Coupling Reaction: The 4-butylphenylboronic acid is then coupled with 4-bromo-4’-propoxy[1,1’-biphenyl]-4-carboxylate using a palladium catalyst in the presence of a base like potassium carbonate. This reaction forms the desired biphenyl structure.
Esterification: The final step involves esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions to yield 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The butyl and propoxy groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of butyl alcohol, propoxy alcohol, or corresponding ketones.
Reduction: Formation of butyl alcohol, propoxy alcohol, or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the biphenyl structure.
Applications De Recherche Scientifique
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure with tert-butyl groups instead of butyl and propoxy groups.
4-Butylbiphenyl: Lacks the propoxy group, making it less versatile in certain applications.
4-Propoxybiphenyl: Lacks the butyl group, affecting its chemical properties and reactivity.
Uniqueness
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is unique due to its combination of butyl and propoxy groups, which impart specific chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
59748-27-5 |
|---|---|
Formule moléculaire |
C26H28O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(4-butylphenyl) 4-(4-propoxyphenyl)benzoate |
InChI |
InChI=1S/C26H28O3/c1-3-5-6-20-7-15-25(16-8-20)29-26(27)23-11-9-21(10-12-23)22-13-17-24(18-14-22)28-19-4-2/h7-18H,3-6,19H2,1-2H3 |
Clé InChI |
ZJKVVBSWFDRGDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
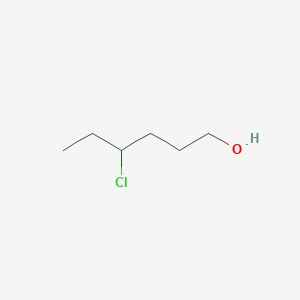
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
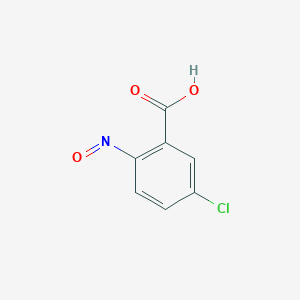
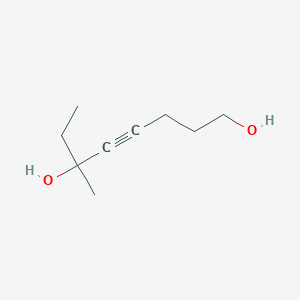
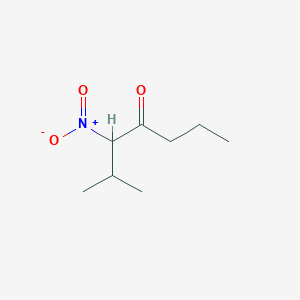
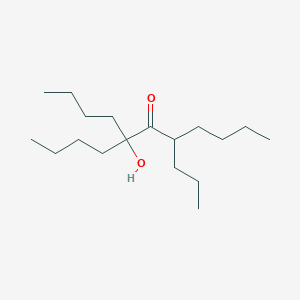
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
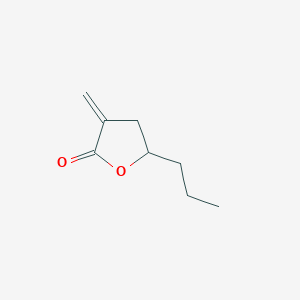
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)

